molecular formula C13H12O2S B2388312 3-(5-Acetylthiophen-2-yl)benzyl alcohol CAS No. 1349716-40-0

3-(5-Acetylthiophen-2-yl)benzyl alcohol

Cat. No.: B2388312
CAS No.: 1349716-40-0
M. Wt: 232.3
InChI Key: GGBHMVVIFXYYAY-UHFFFAOYSA-N
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Description

3-(5-Acetylthiophen-2-yl)benzyl alcohol is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound consists of a benzyl alcohol moiety attached to a thiophene ring substituted with an acetyl group. Its structure imparts distinct chemical and physical properties, making it valuable in various fields such as organic synthesis, material science, and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Acetylthiophen-2-yl)benzyl alcohol typically involves multi-step organic reactions. One common method starts with the acetylation of thiophene to form 5-acetylthiophene. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(5-Acetylthiophen-2-yl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Ethyl-substituted thiophene derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(5-Acetylthiophen-2-yl)benzyl alcohol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-Acetylthiophen-2-yl)benzyl alcohol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acetyl and benzyl alcohol groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Acetylthiophen-2-yl)phenol: Similar structure but with a phenol group instead of benzyl alcohol.

    3-(5-Acetylthiophen-2-yl)benzoic acid: Contains a carboxylic acid group instead of benzyl alcohol.

    3-(5-Acetylthiophen-2-yl)benzaldehyde: Features an aldehyde group instead of benzyl alcohol.

Uniqueness

3-(5-Acetylthiophen-2-yl)benzyl alcohol is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the acetyl and benzyl alcohol groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-[5-[3-(hydroxymethyl)phenyl]thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBHMVVIFXYYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349716-40-0
Record name 1-{5-[3-(hydroxymethyl)phenyl]thiophen-2-yl}ethan-1-one
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